

# A Comparative Guide to System xc(-) Modulators: SXC2023 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SXC2023  |           |
| Cat. No.:            | B8252125 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The cystine/glutamate antiporter system xc(-) has emerged as a critical regulator of extracellular glutamate levels and intracellular redox balance, making it a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders. This guide provides a comparative overview of **SXC2023**, a novel system xc(-) activator, and other prominent modulators of this transport system. While direct comparative preclinical data for **SXC2023** is not yet publicly available, this document synthesizes existing knowledge to facilitate an informed perspective on the therapeutic potential of modulating system xc(-).

#### **Introduction to System xc(-)**

System xc(-) is a sodium-independent amino acid transporter that mediates the exchange of extracellular L-cystine for intracellular L-glutamate in a 1:1 ratio. This process is pivotal for two key cellular functions:

- Glutathione (GSH) Synthesis: Once inside the cell, L-cystine is reduced to L-cysteine, the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).
- Glutamatergic Neurotransmission: The efflux of glutamate from astrocytes via system xc(-) contributes to the extrasynaptic pool of this excitatory neurotransmitter, thereby modulating neuronal activity.



Dysregulation of system xc(-) has been implicated in the pathophysiology of various conditions, including psychiatric disorders, neurodegenerative diseases, and cancer. Consequently, both activation and inhibition of this transporter are being explored as therapeutic strategies.

#### Overview of System xc(-) Modulators

This guide focuses on **SXC2023**, a clinical-stage system xc(-) activator, and compares its proposed mechanism and therapeutic rationale with those of well-characterized system xc(-) inhibitors and the modulator N-acetylcysteine.



| Modulator                 | Class     | Mechanism of Action                                                                                                             | Developer/Prop<br>onent      | Therapeutic<br>Rationale                                                                                                                        |
|---------------------------|-----------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| SXC2023                   | Activator | Activates the system xc(-) antiporter, aiming to restore glutamatergic neurotransmissio n and balance oxidative stress.         | Promentis<br>Pharmaceuticals | Treatment of psychiatric disorders such as trichotillomania and other impulse control disorders.[1][2]                                          |
| N-acetylcysteine<br>(NAC) | Modulator | A precursor to L-cysteine, which can increase intracellular GSH levels and influence system xc(-) activity.[3] [4][5][6][7]     | Widely available             | Used in various conditions, including as an antioxidant and to modulate glutamate levels in psychiatric disorders.[3][4][7]                     |
| Sulfasalazine             | Inhibitor | Inhibits system xc(-) activity, leading to reduced glutamate release and depletion of intracellular GSH.[8][9][10] [11][12][13] | Various                      | Investigated for its anti-cancer effects by inducing ferroptosis and for reducing excitotoxicity in certain neurological conditions.[8][10][13] |
| Erastin                   | Inhibitor | A potent and specific inhibitor of system xc(-), leading to GSH depletion and                                                   | Research<br>Compound         | Primarily used as<br>a research tool to<br>study ferroptosis<br>and its potential<br>in cancer                                                  |



|                 |           | induction of<br>ferroptosis.[14]<br>[15][16][17]                                                                 |                      | therapy.[14][15]<br>[16]                                                                                                     |
|-----------------|-----------|------------------------------------------------------------------------------------------------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------|
| Quisqualic Acid | Inhibitor | A potent inhibitor of system xc(-) that also acts as an agonist at certain glutamate receptors.[18] [19][20][21] | Research<br>Compound | Used in preclinical research to study the effects of system xc(-) inhibition and glutamate receptor activation.[18] [19][20] |

# **Performance Data: A Comparative Summary**

Quantitative, head-to-head performance data for **SXC2023** against other system xc(-) modulators is not publicly available. The following table summarizes the existing data for each compound.



| Modulator                 | Potency<br>(IC50/EC50)                                                                 | Selectivity                                                                                              | Clinical<br>Development<br>Stage                                                                                | Key Findings                                                                                                                                               |
|---------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SXC2023                   | Not publicly<br>available                                                              | Appears to be safe and selective, with its impact focused on impulse control and executive function.[22] | Phase 2 clinical trials for trichotillomania and smoking cessation have been completed or are ongoing.  [1][23] | Phase 1 studies showed the compound to be safe and well-tolerated with a consistent pharmacokinetic profile.[24][25]                                       |
| N-acetylcysteine<br>(NAC) | Not directly<br>applicable<br>(modulator)                                              | Broad-acting<br>antioxidant and<br>precursor                                                             | Widely used clinically for other indications; investigated for psychiatric disorders.[3][7]                     | Can increase brain GSH levels and modulate glutamate transmission.[3] [4] Clinical trial results in psychiatric disorders have been mixed.[7]              |
| Sulfasalazine             | IC50: ~500 μM<br>for cystine<br>uptake inhibition<br>in some cancer<br>cell lines.[17] | Non-selective,<br>with known anti-<br>inflammatory<br>effects.[11]                                       | Approved for other indications (e.g., rheumatoid arthritis); investigated in oncology clinical trials.[9]       | Reduces glutamate release and can sensitize cancer cells to chemotherapy.[8] [10][13] Chronic use may have system xc(-)- independent adverse effects. [11] |
| Erastin                   | IC50: ~1.4 μM for cystine                                                              | Selective for system xc(-) over                                                                          | Preclinical research tool                                                                                       | Potent inducer of ferroptosis in                                                                                                                           |



|                 | uptake inhibition in MEF cells.[15]              | other amino acid transporters.[15]                                                                                     |                              | cancer cells.[14]<br>[15][16]                                                                      |
|-----------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------|----------------------------------------------------------------------------------------------------|
| Quisqualic Acid | Ki: ~5 μM for<br>system xc(-)<br>inhibition.[18] | Not selective;<br>also a potent<br>agonist for AMPA<br>and some<br>metabotropic<br>glutamate<br>receptors.[20]<br>[21] | Preclinical<br>research tool | Can induce excitotoxicity through both system xc(-) inhibition and direct receptor activation.[19] |

## **Signaling Pathways and Mechanisms of Action**

The modulation of system xc(-) can have significant downstream effects on cellular redox state and glutamatergic signaling.



Click to download full resolution via product page



Figure 1: Mechanism of System xc(-) and Points of Intervention.

#### **Experimental Protocols**

Detailed experimental protocols for **SXC2023** are proprietary. However, the following methodologies are standard for assessing system xc(-) activity and are relevant to the data presented for the other modulators.

- 1. Radiolabeled Cystine Uptake Assay:
- Objective: To quantify the rate of cystine import via system xc(-).
- Methodology:
  - Cells expressing system xc(-) are cultured in appropriate media.
  - The cells are washed and incubated in a buffer containing a known concentration of radiolabeled L-[14C]-cystine.
  - The incubation is stopped at various time points by washing the cells with ice-cold buffer.
  - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
  - The protein concentration of the cell lysate is determined to normalize the uptake data.
  - For inhibition studies, the assay is performed in the presence of various concentrations of the test compound (e.g., Erastin, Sulfasalazine) to determine the IC50 value.
- 2. Glutamate Release Assay:
- Objective: To measure the amount of glutamate released from cells via system xc(-).
- Methodology:
  - Cells are cultured to confluency.
  - The culture medium is replaced with a buffer, and the cells are incubated for a defined period.



- The buffer is collected, and the concentration of glutamate is measured using highperformance liquid chromatography (HPLC) or an enzyme-based colorimetric or fluorometric assay.
- To assess the effect of modulators, the cells are pre-incubated with the test compound before the glutamate release is measured.
- 3. Clinical Trial Design for SXC2023 (Phase 2):
- Objective: To evaluate the safety, tolerability, and efficacy of SXC2023 in patients with specific psychiatric disorders.
- General Design:
  - Double-blind, placebo-controlled, randomized studies.
  - Multiple active-dose cohorts to assess dose-response relationships.
  - Primary endpoints typically include safety and tolerability measures (e.g., incidence of adverse events).
  - Secondary endpoints assess efficacy using validated clinical scales relevant to the indication (e.g., symptom severity scores for trichotillomania).
  - Cognitive and behavioral biomarkers may also be included to assess target engagement and psychodynamic activity.





Click to download full resolution via product page

Figure 2: Generalized Workflow for a Phase 2 Clinical Trial of SXC2023.

## **Concluding Remarks**



SXC2023 represents a novel therapeutic approach by activating system xc(-) to address glutamatergic dysregulation and oxidative stress in psychiatric disorders. While its clinical development is promising, with positive safety and tolerability data from Phase 1 trials, a full understanding of its performance relative to other system xc(-) modulators awaits the publication of more detailed preclinical and clinical data. In contrast, system xc(-) inhibitors like sulfasalazine and erastin have been valuable tools in cancer research, highlighting the context-dependent therapeutic consequences of either inhibiting or activating this critical transporter. Nacetylcysteine continues to be an intriguing modulator with a complex mechanism of action that partially involves the system xc(-) pathway.

For researchers and drug developers, the ongoing clinical evaluation of **SXC2023** will be crucial in validating system xc(-) activation as a viable strategy for treating CNS disorders. Future research should aim to provide direct comparative studies to better delineate the therapeutic windows and potential applications of different system xc(-) modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SXC-2023 | Promentis Pharmaceuticals, Inc. [promentispharma.com]
- 2. Technology | Promentis Pharmaceuticals, Inc. [promentispharma.com]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmi.health [nmi.health]
- 8. mdpi.com [mdpi.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]

#### Validation & Comparative





- 10. researchgate.net [researchgate.net]
- 11. Chronic Sulfasalazine Treatment in Mice Induces System xc - Independent Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cystine/glutamate antiporter system xc- drives breast tumor cell glutamate release and cancer-induced bone pain PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quisqualic acid-induced neurotoxicity is protected by NMDA and non-NMDA receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of quisqualic acid receptors in the hypermotility response produced by the injection of AMPA into the nucleus accumbens PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two distinct quisqualate receptor systems are present on striatal neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Promentis Pharmaceuticals Announces Positive Results for Phase 2A Study of SXC-2023 Targeting Novel Glutamatergic Mechanism and Completion of Enrollment for Phase 2 Trichotillomania Study [prnewswire.com]
- 23. SXC-2023 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 24. alzdiscovery.org [alzdiscovery.org]
- 25. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]
- To cite this document: BenchChem. [A Comparative Guide to System xc(-) Modulators: SXC2023 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8252125#sxc2023-versus-other-system-xc-modulators]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com